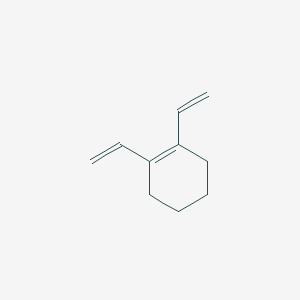
1,2-Diethenylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethenylcyclohex-1-ene is an organic compound with a unique structure characterized by a cyclohexene ring substituted with two ethenyl groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of ethenyl halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. These catalysts facilitate the addition of ethenyl groups to the cyclohexene ring, often under high-pressure and high-temperature conditions to achieve high yields and selectivity.
化学反応の分析
Types of Reactions
1,2-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups using hydrogenation catalysts like palladium on carbon.
Substitution: The ethenyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
科学的研究の応用
1,2-Diethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ethenyl groups.
作用機序
The mechanism of action of 1,2-Diethenylcyclohex-1-ene involves its reactive ethenyl groups, which can undergo various chemical transformations. These transformations often involve the formation of reactive intermediates such as carbocations or radicals, which then participate in further reactions to form the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1,2-Dimethylcyclohexene: Similar structure but with methyl groups instead of ethenyl groups.
Cyclohexene: The parent compound without any substituents.
1,2-Diethylcyclohex-1-ene: Similar structure with ethyl groups instead of ethenyl groups.
Uniqueness
1,2-Diethenylcyclohex-1-ene is unique due to its ethenyl substituents, which provide additional reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and materials science.
特性
CAS番号 |
53081-66-6 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
1,2-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,1-2,5-8H2 |
InChIキー |
GJFJVJVPASAWPR-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(CCCC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
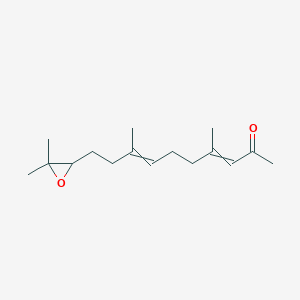
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
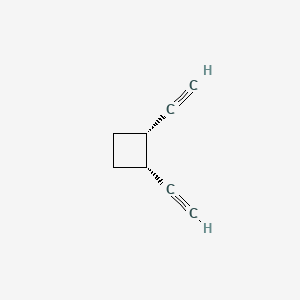
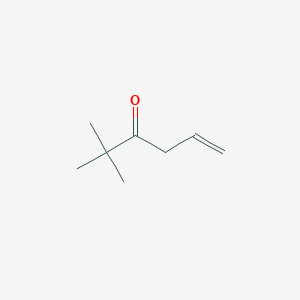
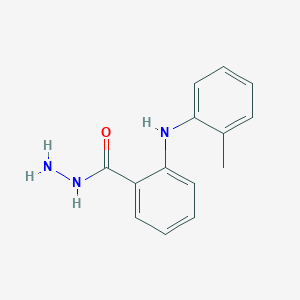
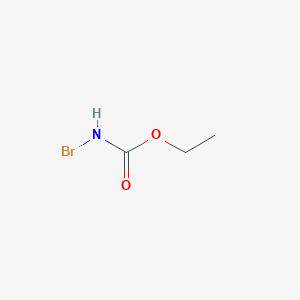
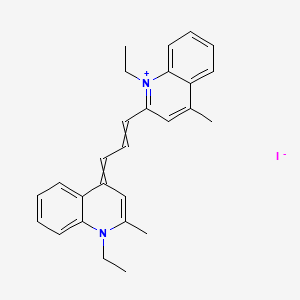
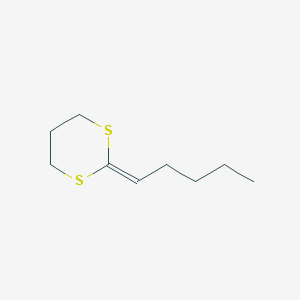
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
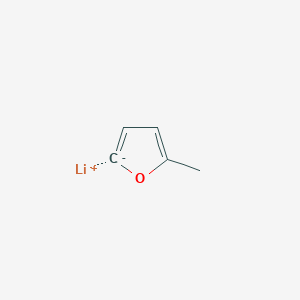
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
